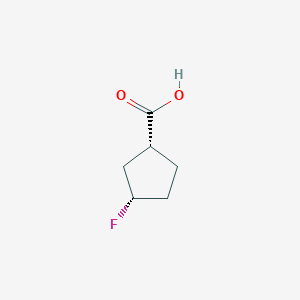

Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid

Description

Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a fluorine atom at the 3-position and a carboxylic acid group at the 1-position, with (1R,3S) stereochemistry. Fluorine’s electronegativity and small atomic radius make it a critical substituent for modulating electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

(1R,3S)-3-fluorocyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWIEXZISHZBTQ-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Catalyst-Mediated Fluorination

| Substrate | Fluorinating Agent | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| Cyclopentene-1-ester | Pd(PPh₃)₄ | 38 | 92 | |

| Cyclopentene-1-amide | Pd(OAc)₂ | 45 | 89 |

Resolution of Racemic Mixtures via Chemical Derivatization

Diastereomeric Salt Formation

Racemic 3-fluorocyclopentane-1-carboxylic acid can be resolved using chiral bases. A patent (CN110922354A) details the use of (R)- or (S)-1-phenylethylamine for diastereomeric salt formation:

Table 2: Resolution Efficiency with Chiral Amines

| Chiral Base | Solvent | Crystallization Temp (°C) | ee (%) |

|---|---|---|---|

| (R)-1-Phenylethylamine | Ethanol | 0–5 | 95 |

| (S)-1-Phenylethylamine | Methanol | 10–15 | 93 |

Nucleophilic Substitution of Activated Intermediates

Triflate Displacement

A two-step process involving triflate intermediates is reported in PMC studies:

-

Triflate Formation : Treat cyclopentanol derivatives with triflic anhydride () in dichloromethane.

-

Fluorination : React the triflate with in -butanol at 80°C.

Key Data:

Enzymatic Synthesis Using Cytochrome P450

Biocatalytic Fluorination

Recent advances in enzymatic fluorination (PMC8500828) highlight the use of engineered cytochrome P450 enzymes for stereoselective fluorination:

-

Substrate : Cyclopentane-1-carboxylic acid.

-

Enzyme : P450-BM3 variant with F87A mutation.

-

Conditions : 30°C, pH 7.4, NADPH cofactor.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent (CN117736093A) outlines a scalable method for related fluorocyclobutane esters, adaptable to cyclopentane systems:

-

Reactor type : Tubular flow reactor.

-

Parameters : 100–150°C, 10–15 bar pressure.

Comparative Analysis of Methods

Table 3: Method Comparison for rel-(1R,3S)-3-Fluorocyclopentane-1-Carboxylic Acid

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chiral Catalysis | 38–45 | 89–92 | Moderate | High |

| Diastereomeric Salt | 70–75 | 93–95 | High | Moderate |

| Enzymatic | 50 | 88 | Low | High |

| Continuous Flow | 80–85 | N/A | High | Low |

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparison

The following table summarizes key structural differences between rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid and its analogs:

Physicochemical and Functional Properties

Electronic Effects and Acidity

- Fluorine vs. Amino/Hydroxyl Groups: Fluorine’s strong electron-withdrawing effect increases the acidity of the carboxylic acid group compared to the amino analog (pKa ~2–3 for fluorinated acids vs. ~4–5 for amino analogs) . The hydroxyl analog exhibits intermediate acidity due to hydrogen-bonding interactions .

Solubility and Lipophilicity

- The amino analog’s basic NH₂ group improves water solubility, whereas fluorine’s hydrophobicity may reduce aqueous solubility compared to hydroxylated analogs .

- Difluorinated cyclohexane derivatives (e.g., 3,4-difluoro) exhibit increased lipophilicity, which could enhance membrane permeability in drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid with high enantiomeric purity?

- Methodological Answer : The synthesis requires precise control over stereochemistry during fluorination and cyclopentane ring formation. Strategies include:

- Cyclopentane Ring Construction : Utilize cyclopropanation analogs (e.g., transition metal-catalyzed reactions for ring closure) as demonstrated in cyclopropane derivatives .

- Fluorination : Introduce fluorine via nucleophilic agents (e.g., Selectfluor®) or electrophilic routes, ensuring regioselectivity at the 3-position.

- Chiral Auxiliaries/Protecting Groups : Employ tert-butoxycarbonyl (Boc) or similar groups to preserve stereochemical integrity, as seen in related cyclopentane-carboxylic acid syntheses .

Q. How can researchers ensure accurate stereochemical assignment of Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid using spectroscopic methods?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.

- NMR Spectroscopy : Use -NMR to detect fluorine coupling patterns and -NMR for vicinal coupling constants to infer spatial relationships .

- Chiral HPLC/CE : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm enantiopurity .

Q. What are the recommended handling and storage protocols for Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid to maintain stability?

- Methodological Answer :

- Storage : Keep under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis or oxidation, as recommended for similar fluorinated carboxylic acids .

- Handling : Use fume hoods, gloves, and eye protection to avoid respiratory/skin exposure (GHS H315, H319, H335) .

Advanced Research Questions

Q. How does the stereochemistry of the fluorine substituent in Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid influence its interaction with biological targets like enzymes?

- Methodological Answer :

- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding affinities with active sites, comparing (1R,3S) vs. (1S,3R) diastereomers.

- Enzyme Assays : Test inhibition kinetics (e.g., values) against target enzymes (e.g., cyclooxygenase analogs) to correlate stereochemistry with activity .

Q. What strategies can be employed to resolve discrepancies in reported reaction yields during the synthesis of Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., Pd vs. Rh), and temperatures to improve reproducibility, as seen in cyclopropane fluorination studies .

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., defluorinated intermediates) and adjust stoichiometry or purification protocols .

Q. How can computational chemistry models predict the physicochemical properties of Rel-(1R,3S)-3-fluorocyclopentane-1-carboxylic acid?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate logP, pKa, and solubility using software like Gaussian or ORCA, accounting for fluorine’s electronegativity and ring strain .

- Molecular Dynamics (MD) : Simulate membrane permeability for drug design applications, leveraging force fields parameterized for fluorinated cyclopentanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.